molecular formula C10H12N4 B2869383 4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2310100-76-4

4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No. B2869383
CAS RN: 2310100-76-4
M. Wt: 188.234
InChI Key: WZURHYPNBGSMHX-UHFFFAOYSA-N
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Description

“4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine” is a compound that contains a pyrazole scaffold . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole-based compounds like “4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms . The specific structure of “4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine” would require more specific information or analysis.


Chemical Reactions Analysis

Pyrazole-based compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been used in the oxidation reaction of catechol to o-quinone .

Scientific Research Applications

Medicinal Chemistry: Antileishmanial and Antimalarial Agents

Pyrazole derivatives, such as 4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine, have shown promising results in the development of antileishmanial and antimalarial drugs . These compounds can inhibit the growth of parasites like Leishmania and Plasmodium, which are responsible for diseases like leishmaniasis and malaria. Their efficacy is often evaluated through molecular docking studies to ensure they fit well into the active sites of target enzymes or proteins within the parasites.

Agriculture: Pesticides and Growth Regulators

In the agricultural sector, pyrazole derivatives are explored for their potential use as pesticides and plant growth regulators . Their ability to interfere with the biological pathways of pests makes them candidates for safer and more targeted agricultural chemicals, which could lead to increased crop yields and reduced environmental impact.

Material Science: Catalytic Agents

The structural framework of pyrazole-based compounds lends itself to the formation of complexes with metals, which can exhibit significant catalytic activity . These complexes can be used in various chemical reactions, including the oxidation of catechol to o-quinone, an important reaction in material science for the synthesis of polymers and other advanced materials.

Environmental Science: Detoxification Agents

In environmental science, pyrazole derivatives are being studied for their ability to act as detoxification agents . They could potentially be used to neutralize or decompose harmful substances, contributing to the remediation of polluted environments and the development of greener chemical processes.

Biochemistry: Enzyme Inhibition

Pyrazole compounds have been identified as potential enzyme inhibitors, which can be crucial in understanding and controlling metabolic pathways . By inhibiting specific enzymes, these compounds can help in studying disease mechanisms or even in the development of new therapeutic approaches for various ailments.

Pharmacology: Drug Development

The pharmacological properties of pyrazole derivatives make them valuable in drug development . Their interaction with biological systems can be harnessed to create new medications with improved efficacy and reduced side effects. This includes their potential role in combating drug-resistant strains of pathogens, which is a growing concern in modern medicine.

Future Directions

The future directions for “4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine” and similar compounds could involve further developments in synthetic techniques and biological activity related to pyrazole derivatives . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , and these fields could provide avenues for future research and development.

properties

IUPAC Name

4,5-dimethyl-6-(4-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-4-13-14(5-7)10-8(2)9(3)11-6-12-10/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZURHYPNBGSMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

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